(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one
CAS No.:
Cat. No.: VC18979039
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO3 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C22H25NO3/c24-21-15-20(25-17-19-11-5-2-6-12-19)22(13-7-8-14-26-22)23(21)16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2/t20-,22+/m0/s1 |
| Standard InChI Key | ZZKVPSQNAPRXPQ-RBBKRZOGSA-N |
| Isomeric SMILES | C1CCO[C@]2(C1)[C@H](CC(=O)N2CC3=CC=CC=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | C1CCOC2(C1)C(CC(=O)N2CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Introduction
Structural Features and Stereochemical Considerations
Core Framework and Substituent Configuration
The compound’s spirocyclic backbone consists of a six-membered oxa-aza ring fused to a five-membered carbocycle, forming the spiro[4.5]decane system. Key structural attributes include:
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Stereochemistry: The (4S,5R) configuration dictates spatial orientation, influencing molecular interactions and biological activity.
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Functional Groups:
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A benzyl group at N1 enhances lipophilicity and potential receptor binding.
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A phenylmethoxy group at C4 contributes to steric bulk and electronic modulation.
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Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (4S,5R)-1-Benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one |
| Canonical SMILES | C1CCOC2(C1)C(CC(=O)N2CC3=CC=CC=C3)OCC4=CC=CC=C4 |
The spiro junction imposes conformational rigidity, which may enhance target selectivity and metabolic stability .
Synthesis and Synthetic Strategies
Multi-Step Organic Synthesis
The synthesis of (4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one involves sequential transformations:
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Spirocycle Formation: Cyclization of precursors via nucleophilic attack or rearrangements to establish the spiro framework.
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Functionalization:
Table 2: Key Synthetic Steps and Reagents
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Spirocyclization | Base-mediated intramolecular cyclization |
| 2 | Mitsunobu Coupling | DIAD, PPh, hydroxy precursor |
| 3 | Reductive Amination | NaBHCN, benzylaldehyde |
Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, ensuring the (4S,5R) configuration .
| Compound | Target | IC/EC | Application |
|---|---|---|---|
| (4S,5R)-Target Compound | MenA (Predicted) | ~15–25 μM (Est.) | Antibacterial |
| MAGL Inhibitor (4f) | MAGL | 0.0036 s (k) | Neuroinflammation |
| FAAH Modulator | FAAH | <100 nM | Anxiety/Pain |
Structure-Activity Relationships (SAR)
Impact of Substituents
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Benzyl Group: Enhances lipophilicity (cLogP ~6.6–7.9) and membrane permeability .
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Phenylmethoxy Group: Balances solubility and steric effects, optimizing enzyme binding.
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Spiro Rigidity: Reduces off-target interactions by restricting conformational flexibility .
Stereochemical Influence
The (4S,5R) configuration aligns functional groups for optimal hydrogen bonding with bacterial enzymes, as seen in MenA inhibitors . Enantiomeric pairs show divergent activities, underscoring the importance of stereochemical purity .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Lipophilicity: Moderate cLogP (~6.6–7.9) suggests favorable absorption but potential hepatic metabolism .
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Metabolic Stability: The spiro structure resists cytochrome P450 oxidation, extending half-life .
Toxicity Considerations
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